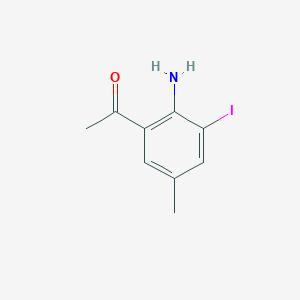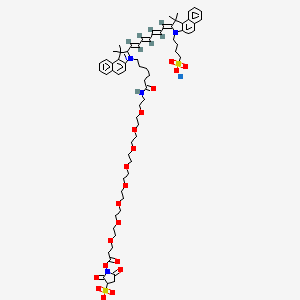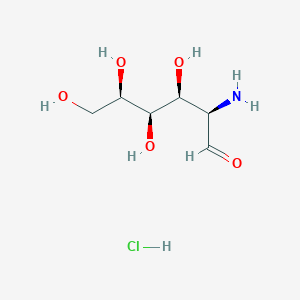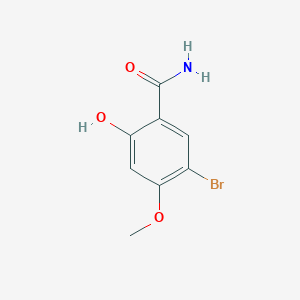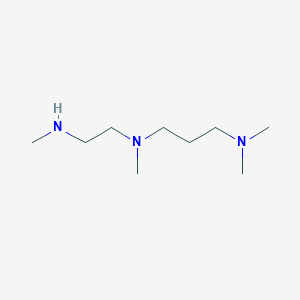
N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine is an organic compound with a complex structure that includes multiple amine groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine typically involves the reaction of 1,3-dibromopropane with methylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by methylamine groups. The reaction is usually carried out in a solvent such as ethanol or methanol, with sodium hydroxide as the base to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for large-scale production. The use of catalysts such as Raney-Nickel can enhance the reaction rate and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Sodium hydroxide, ethanol or methanol as solvents.
Major Products Formed
Oxidation: Oxides, nitroso compounds.
Reduction: Amine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The compound’s multiple amine groups can interact with electrophilic centers in other molecules, facilitating the formation of new chemical bonds. This nucleophilic activity is crucial in its role in organic synthesis and biochemical applications .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: Similar structure but lacks the additional methylaminoethyl group.
N,N,N’-Trimethyl-1,3-propanediamine: Contains three methyl groups but differs in the positioning of the amine groups.
Uniqueness
N1,N1,N3-Trimethyl-N3-(2-(methylamino)ethyl)propane-1,3-diamine is unique due to its specific arrangement of amine groups, which provides distinct reactivity and versatility in chemical reactions. This unique structure allows it to participate in a broader range of reactions compared to its similar counterparts .
Properties
Molecular Formula |
C9H23N3 |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C9H23N3/c1-10-6-9-12(4)8-5-7-11(2)3/h10H,5-9H2,1-4H3 |
InChI Key |
PRQRDFQRAZDBJP-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one](/img/structure/B12842530.png)
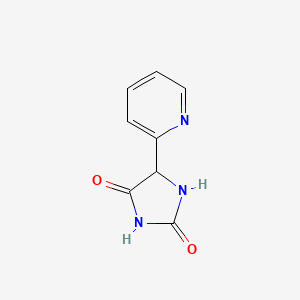

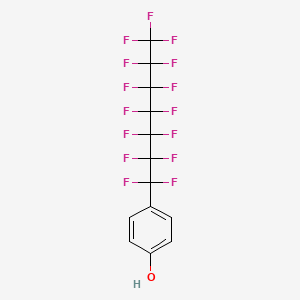
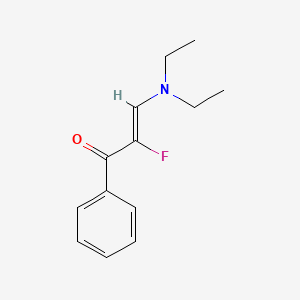

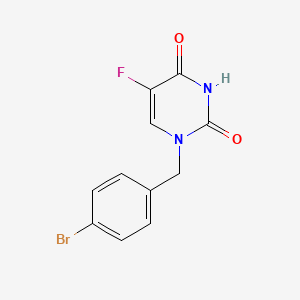
![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)

